molecular formula C15H16N4O9 B12911144 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B12911144
M. Wt: 396.31 g/mol
InChI Key: KBNKULLQJGILOP-RGCMKSIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, cyano, and nitro groups attached to an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. The starting materials often include ribose derivatives, which undergo acetylation to introduce acetoxy groups. Subsequent reactions involve the introduction of the cyano and nitroimidazole groups through nucleophilic substitution and nitration reactions, respectively. The final product is obtained after purification through techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The nitroimidazole group is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property is particularly useful in targeting anaerobic bacteria and cancer cells with hypoxic regions.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate
  • [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Uniqueness

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate is unique due to the presence of both cyano and nitroimidazole groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C15H16N4O9

Molecular Weight

396.31 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H16N4O9/c1-7(20)25-5-11-12(26-8(2)21)13(27-9(3)22)15(28-11)18-6-17-14(19(23)24)10(18)4-16/h6,11-13,15H,5H2,1-3H3/t11-,12-,13-,15-/m1/s1

InChI Key

KBNKULLQJGILOP-RGCMKSIDSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2C#N)[N+](=O)[O-])OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2C#N)[N+](=O)[O-])OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.